molecular formula C11H16ClN B2933942 N-(1-Phenylethyl)cyclopropanamine hydrochloride CAS No. 92220-70-7

N-(1-Phenylethyl)cyclopropanamine hydrochloride

Cat. No.: B2933942
CAS No.: 92220-70-7
M. Wt: 197.71
InChI Key: VYLZMZFDFDAKNL-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)cyclopropanamine hydrochloride (CAS No. 92220-70-7) is an organic compound with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . Structurally, it consists of a cyclopropane ring directly bonded to an amine group, which is further substituted with a phenylethyl moiety (a benzene ring attached to an ethyl chain). The hydrochloride salt enhances its stability and solubility in polar solvents. Key physicochemical properties include 2 hydrogen bond donors, 1 hydrogen bond acceptor, 3 rotatable bonds, and a molecular complexity index of 134 .

Properties

IUPAC Name

N-(1-phenylethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9(12-11-7-8-11)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLZMZFDFDAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenylethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1-phenylethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Phenylethyl)cyclopropanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-Phenylethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following compounds share structural similarities with N-(1-Phenylethyl)cyclopropanamine hydrochloride, differing in substituents, molecular weight, and physicochemical properties. These differences may impact their reactivity, solubility, and biological activity.

Structural and Physicochemical Comparisons

Table 1: Key Attributes of this compound and Analogues

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Features
N-(1-Phenylethyl)cyclopropanamine HCl (92220-70-7) C₁₁H₁₆ClN 197.70 Cyclopropane, phenylethyl 2 1 3 Moderate lipophilicity; rigid cyclopropane core
1-Chloro-N-methyl-1-phenyl-2-propanamine HCl (25394-24-5) C₁₀H₁₅Cl₂N 220.14 Chlorine, methyl, phenyl 1 1 2 Chlorine atom increases electronegativity; reduced flexibility
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl (1269104-88-2) C₁₃H₁₆ClN₃ 249.74 Pyrazole ring, methyl, cyclopropane 2 3 4 Pyrazole enhances aromaticity; additional H-bond acceptor (N)
(2R)-1-(4-Methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine HCl (50505-66-3) C₁₈H₂₂ClNO 291.83 Methoxyphenyl, phenylethyl 1 2 5 Methoxy group improves solubility; stereochemistry influences receptor binding
N-[1-(Naphthalen-2-yl)ethyl]cyclopropanamine HCl (CID 16776900) C₁₅H₁₇N·HCl 243.77 Naphthyl, ethyl, cyclopropane 2 1 4 Naphthyl group increases lipophilicity and π-π stacking potential
N-(2,2-Difluoroethyl)cyclopropanamine HCl (CID 43163808) C₅H₉F₂N·HCl 169.59 Difluoroethyl, cyclopropane 2 3 2 Fluorine atoms enhance metabolic stability; reduced rotatable bonds
Implications of Structural Differences

Methoxy groups (e.g., in ) increase electron density, enhancing solubility in aqueous environments .

Fluorine atoms () balance lipophilicity and polarity, often improving bioavailability.

Conformational Flexibility :

  • Compounds with fewer rotatable bonds (e.g., ) exhibit restricted flexibility, which may enhance target selectivity but reduce adaptability.

Biological Activity

N-(1-Phenylethyl)cyclopropanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a cyclopropane ring attached to a phenethylamine backbone. This structure allows for specific interactions with biological targets, influencing various physiological pathways. Its unique properties make it a candidate for further investigation in therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a ligand, binding to specific receptors and modulating their activity. The compound's mechanism can lead to various effects depending on the target receptor or enzyme involved, potentially influencing mood, cognition, and other neurological functions.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Antidepressant-like Effects : Preliminary studies suggest that compounds with similar structures may influence serotonin pathways, potentially offering antidepressant properties .
  • Neuroprotective Properties : The compound has been investigated for its potential to protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
  • Psychoactive Properties : Due to its interaction with neurotransmitter systems, there is potential for psychoactive effects, warranting further exploration in the context of mood disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antidepressant-like EffectsModulation of serotonin pathways
Neuroprotective PropertiesProtection against neuronal cell damage
Psychoactive PropertiesPotential influence on mood and cognition

Case Study: Neuroprotective Effects

A study exploring the neuroprotective effects of cyclopropanamine derivatives indicated that this compound could significantly reduce oxidative stress markers in neuronal cell cultures. The compound demonstrated a dose-dependent protective effect against neurotoxicity induced by oxidative agents, suggesting its potential use in treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications to the cyclopropane ring or the phenethylamine moiety can significantly alter the biological activity of related compounds. For instance, substitution patterns on the phenethyl group were found to enhance binding affinity for serotonin receptors, indicating that careful structural modifications could optimize therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(1-Phenylethyl)cyclopropanamine hydrochloride?

  • Methodological Answer : A common approach involves catalytic hydrogenation of imine precursors. For example, analogous cyclopropanamine derivatives are synthesized by hydrogenating Schiff bases (e.g., NN-[(aryl)methylene]cyclopropanamine) over platinum catalysts under controlled pressure (1–3 atm H₂). Post-reduction, the free base is treated with HCl to yield the hydrochloride salt. Reaction conditions (e.g., solvent, temperature, catalyst loading) should be optimized to improve yield and purity .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to verify cyclopropane ring integrity and phenyl group substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected C11H16ClN\text{C}_{11}\text{H}_{16}\text{ClN}, ~197.7 g/mol).
  • InChI Code Analysis : Compare computed InChI descriptors (e.g., from PubChem) with experimental data to validate stereochemistry and connectivity .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Cyclopropanamine derivatives are sensitive to moisture and oxidation; use desiccants and airtight containers. Stability testing via accelerated aging (e.g., 40°C/75% RH for 4 weeks) can assess shelf life under stress conditions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : Enantiomers (e.g., (1R,2S) vs. (1S,2R)) may exhibit divergent pharmacological profiles. To study this:
  • Synthesize enantiopure forms via chiral catalysts or resolution techniques (e.g., chiral HPLC).
  • Compare binding affinities in receptor assays (e.g., serotonin or dopamine transporters) and metabolic stability in hepatic microsomes. Structural analogs like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl show stereospecific activity, suggesting similar trends .

Q. How can researchers resolve contradictions in reported toxicity data for cyclopropanamine derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or assay variability. Mitigation strategies include:
  • Purity Analysis : Use HPLC-UV/ELSD to quantify impurities (>98% purity threshold).
  • Standardized Assays : Adopt OECD guidelines for acute toxicity (e.g., OECD 423 for oral LD₅₀).
  • Comparative Studies : Cross-reference with structurally related compounds (e.g., fluorinated analogs in ) to identify structure-toxicity relationships .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on analogs of this compound?

  • Methodological Answer : Focus on modular modifications:
  • Phenyl Ring Substitution : Introduce electron-withdrawing (e.g., -CF₃, -F) or donating (-OCH₃) groups to assess electronic effects (see for trifluoromethylphenyl analogs).
  • Cyclopropane Modifications : Replace cyclopropane with larger rings (e.g., cyclobutane) or introduce substituents (e.g., 2-fluoro in ).
  • Biological Testing : Screen analogs in target-specific assays (e.g., monoamine oxidase inhibition) and computational docking simulations to prioritize candidates .

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